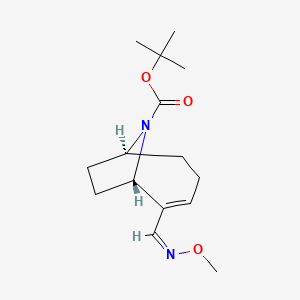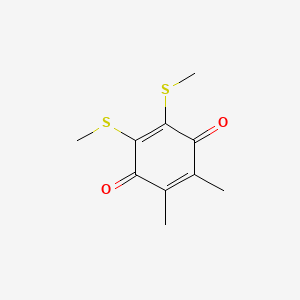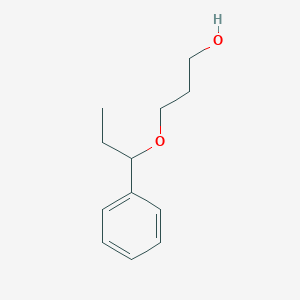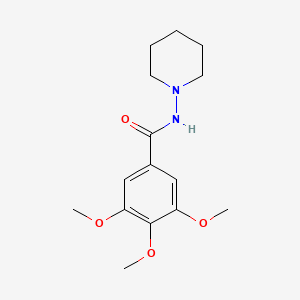
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide is an organic compound with the molecular formula C15H22N2O4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a benzamide core substituted with three methoxy groups and a piperidine ring, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperidine. The process can be summarized as follows:
Esterification: 3,4,5-Trimethoxybenzoic acid is first converted to its corresponding ester using methanol and a catalytic amount of sulfuric acid.
Amidation: The ester is then reacted with piperidine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to reduce reaction times and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the piperidine ring, resulting in different biological activities.
N-(piperidin-1-yl)benzamide: Lacks the methoxy groups, affecting its chemical properties and reactivity.
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide: Contains a different substituent on the nitrogen atom, leading to variations in its applications and effects.
Uniqueness
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide is unique due to the presence of both the methoxy groups and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
141780-77-0 |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-9-11(10-13(20-2)14(12)21-3)15(18)16-17-7-5-4-6-8-17/h9-10H,4-8H2,1-3H3,(H,16,18) |
Clé InChI |
YERCBYXPIIFSTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
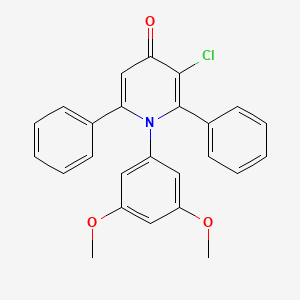
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
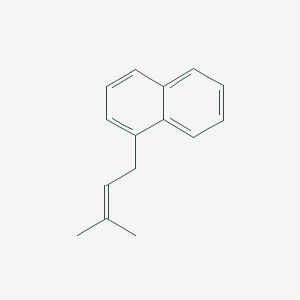
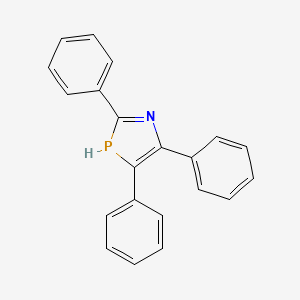
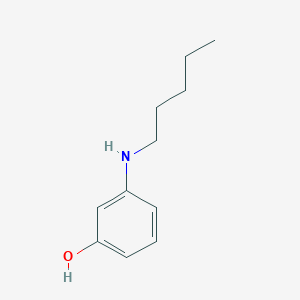
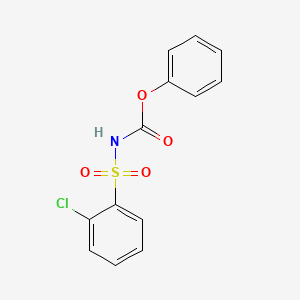
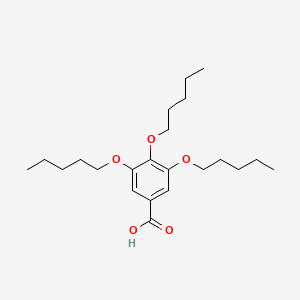
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)
